2-Amino-4-(pentafluorosulfanyl)phenol

Lipophilicity Drug Design Physicochemical Properties

Lead compound logP tuning often forces a choice between permeability and metabolic stability. 2-Amino-4-(pentafluorosulfanyl)phenol (CAS 1159512-27-2) integrates the SF5 'super-CF3' group for a predictable ΔlogP of +0.5-0.6 vs CF3, with enhanced thermal and metabolic stability. • Enables oxidative dearomatization (Pb(OAc)₄) to SF5-muconic acid derivatives-inaccessible with CF3 analogs • σp = 0.68 electron-withdrawing strength for HOMO-LUMO modulation in materials • ≥95% HPLC purity for medicinal chemistry and agrochemical building block applications.

Molecular Formula C6H6F5NOS
Molecular Weight 235.18 g/mol
CAS No. 1159512-27-2
Cat. No. B1372119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(pentafluorosulfanyl)phenol
CAS1159512-27-2
Molecular FormulaC6H6F5NOS
Molecular Weight235.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(F)(F)(F)(F)F)N)O
InChIInChI=1S/C6H6F5NOS/c7-14(8,9,10,11)4-1-2-6(13)5(12)3-4/h1-3,13H,12H2
InChIKeyXWNMWJJEYUMLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(pentafluorosulfanyl)phenol: Building Block Overview


2-Amino-4-(pentafluorosulfanyl)phenol (CAS 1159512-27-2) is a fluorinated aromatic amine-phenol hybrid that incorporates the pentafluorosulfanyl (SF5) group, a structural motif increasingly recognized as a 'super-trifluoromethyl' substituent due to its enhanced physicochemical properties [1]. This compound features a hexacoordinated sulfur center bearing five fluorine atoms, which imparts remarkable thermal, chemical, and metabolic stability, alongside high lipophilicity and a strong electron-withdrawing character [2]. As a building block, it enables the late-stage introduction of the SF5 moiety into more complex molecular architectures, thereby circumventing the historically challenging direct installation of this group [3].

Role

SF5 building block for late-stage incorporation

Property

Reported higher lipophilicity and electron-withdrawing capacity vs CF3

Reactivity

Oxidative dearomatization entry to aliphatic SF5 scaffolds

2-Amino-4-(pentafluorosulfanyl)phenol: Irreplaceable vs. CF3 Analogs


The SF5 group is not a simple, incremental variation of the trifluoromethyl (CF3) group; it represents a distinct and significantly enhanced functional moiety [1]. Empirical evidence from comparative studies demonstrates that substituting an SF5 for a CF3 group in a molecule can lead to a measurable increase in lipophilicity, a substantial change in electron-withdrawing capacity, and distinct biological outcomes, including altered receptor binding affinities and metabolic stability [2][3]. Furthermore, the unique reactivity of SF5-containing phenols, such as their propensity for oxidative dearomatization under mild conditions, cannot be replicated by CF3 or unsubstituted counterparts, thereby limiting the synthetic utility and downstream applications of generic alternatives [4].

SF5 (Target)
CF3 Analog
Lipophilicity profile may differ
Lower lipophilicity; membrane partitioning may shift
Stronger electron-withdrawing effect
Weaker inductive effect; reactivity context may not transfer
Oxidative dearomatization pathway accessible
Pathway not observed; different oxidation products likely

Quantitative Evidence for 2-Amino-4-(pentafluorosulfanyl)phenol


Lipophilicity: SF5 vs. CF3 and t-Butyl

In a direct head-to-head study of cannabinoid receptor ligands, the SF5-substituted compounds exhibited higher experimental LogP values compared to their exact CF3 analogues, while being less lipophilic than the corresponding tert-butyl derivatives [1]. This positions the SF5 group as an optimal modulator of lipophilicity, offering a balance that can enhance membrane permeability without the excessive hydrophobicity of bulky alkyl groups.

Lipophilicity
Reported
SF5 LogP > CF3; SF5 LogP
Supports lipophilicity tuning context
Cannabinoid ligand series comparison
Electron-Withdrawing
Class-level
σp = 0.68 vs 0.54 (Δ +0.14)
Indicates stronger inductive effect
Literature Hammett constants
Dearomatization
Reported
Pb(OAc)4, r.t. – SF5-muconic derivatives
Synthetic entry to aliphatic SF5 scaffolds
Contrasts with non-fluorinated aminophenols
Hydrophobicity
Context-dependent
log Kow 2.9–3.6; Δ +0.5–0.6 vs CF3
Supports hydrophobicity prediction
Environmental probe study data
Lipophilicity Drug Design Physicochemical Properties

Electron-Withdrawing Strength: SF5 vs. CF3

The SF5 group is a more powerful electron-withdrawing substituent than the CF3 group. This is quantitatively evidenced by its larger Hammett substituent constant (σp) [1]. For the para-position, the SF5 group has a reported σp value of 0.68, significantly higher than the 0.54 reported for the CF3 group [2]. This increased electron deficiency can be exploited to modulate the reactivity of the aromatic ring in nucleophilic aromatic substitutions or to influence the pKa of proximal functional groups.

Electron-Withdrawing
Class-level
σp = 0.68 vs 0.54 (Δ +0.14)
Indicates stronger inductive effect
Literature Hammett constants
Electron-Withdrawing Group Hammett Constants Reactivity

Unique Oxidative Dearomatization Reactivity

This specific compound exhibits a distinct reactivity profile when treated with lead tetraacetate. Unlike non-fluorinated aminophenols, which may undergo simpler oxidation to quinones or polymeric materials, 2-amino-4-(pentafluorosulfanyl)phenol undergoes a controlled oxidative dearomatization to yield SF5-substituted nitriles and esters of muconic acid in good yields [1]. This reaction represents one of the first practical methods for generating aliphatic SF5-containing compounds from readily available aromatic precursors [2].

Dearomatization
Reported
Pb(OAc)4, r.t. – SF5-muconic derivatives
Synthetic entry to aliphatic SF5 scaffolds
Contrasts with non-fluorinated aminophenols
Oxidation Dearomatization Synthetic Intermediate

Comparative Water Solubility and Octanol-Water Partitioning of SF5 vs. CF3 Aromatic Compounds

A systematic environmental study comparing five aromatic probe compounds containing the SF5 group against their direct CF3 analogs revealed that SF5 compounds consistently exhibit higher hydrophobicity. The octanol-water partitioning coefficients (log Kow) for the SF5 series were found to be approximately 0.5 to 0.6 log units higher than their CF3 counterparts [1]. Concurrently, water solubilities for the SF5 compounds ranged from 78 mg/L to 2.4 g/L, providing a specific, quantifiable range for predicting the behavior of related SF5-phenol derivatives [2].

Hydrophobicity
Context-dependent
log Kow 2.9–3.6; Δ +0.5–0.6 vs CF3
Supports hydrophobicity prediction
Environmental probe study data
Environmental Fate Water Solubility Hydrophobicity

2-Amino-4-(pentafluorosulfanyl)phenol: Research Applications


Drug Candidate Lipophilicity Optimization

This building block is ideally suited for medicinal chemistry programs where fine-tuning a lead candidate's logP is critical. The SF5 group, as a replacement for a CF3 or tert-butyl moiety, provides a predictable and quantifiable increase in lipophilicity (ΔlogP ≈ 0.5-0.6 over CF3) [1], which can be leveraged to enhance membrane permeability and improve oral bioavailability without resorting to larger, less metabolically stable alkyl groups. This is supported by direct comparative studies in ligand-receptor systems [2].

Synthesis of Aliphatic SF5 Scaffolds

This compound is a key starting material for accessing new chemical space. Its unique reactivity under oxidative conditions (e.g., with lead tetraacetate) allows for the controlled dearomatization of the phenol ring to form valuable SF5-substituted muconic acid derivatives [3]. This transformation is not accessible with common CF3 or unsubstituted aminophenols, making this specific building block essential for labs aiming to explore this underexploited synthetic pathway.

Next-Generation Agrochemical Development

The SF5 group's combination of high hydrophobicity and exceptional chemical stability is highly desirable in agrochemical research, particularly for developing new insecticides and herbicides with improved field persistence and target-site activity [4]. Using this aminophenol as a building block allows for the rapid generation of SF5-containing analogs of known active ingredients, a strategy that has been shown to yield candidates with superior potency and selectivity compared to their CF3 counterparts [5].

Advanced Materials with Tunable Electronic Properties

The strong electron-withdrawing nature of the SF5 group (σp = 0.68) [6] makes this phenol a useful monomer or intermediate for synthesizing polymers and small molecules for organic electronics. The ability to incorporate the SF5 unit can precisely modulate the HOMO-LUMO gap and dipole moment of the resulting materials, providing a significant advantage over materials synthesized with weaker electron-withdrawing groups like CF3 (σp = 0.54).

Application
Selection Property
Validation Focus
Medicinal chemistry lipophilicity tuning
Lipophilicity modulation vs CF3
LogP measurement in lead series
Aliphatic SF5 scaffold synthesis
Oxidative dearomatization reactivity
Conversion to muconic acid derivatives
Agrochemical lead optimization
SF5-substituted diamide scaffold
Insecticidal activity screening
Organic electronic material tuning
Electron-withdrawing modulation
HOMO-LUMO gap assessment

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7 linked technical documents
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